![molecular formula C12H17BrClNO3 B1661635 2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 93042-86-5](/img/structure/B1661635.png)
2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique structure, which includes a bromophenoxy group and a dimethylaminoethyl ester, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride typically involves the esterification of (p-Bromophenoxy)acetic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield (p-Bromophenoxy)acetic acid and 2-(dimethylamino)ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Ester Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Ester Hydrolysis: (p-Bromophenoxy)acetic acid and 2-(dimethylamino)ethanol.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, while the dimethylaminoethyl ester moiety can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways and result in specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
(p-Bromophenoxy)acetic acid: Shares the bromophenoxy group but lacks the dimethylaminoethyl ester moiety.
2-(Dimethylamino)ethyl acetate: Contains the dimethylaminoethyl ester but lacks the bromophenoxy group.
Uniqueness
2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride is unique due to the combination of the bromophenoxy group and the dimethylaminoethyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various applications .
Propiedades
Número CAS |
93042-86-5 |
|---|---|
Fórmula molecular |
C12H17BrClNO3 |
Peso molecular |
338.62 g/mol |
Nombre IUPAC |
2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H16BrNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H |
Clave InChI |
BUGXYQBXLVCFRA-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)Br.[Cl-] |
SMILES canónico |
C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)Br.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


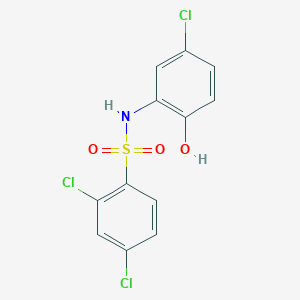
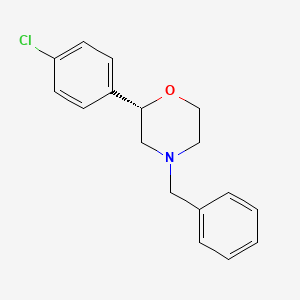
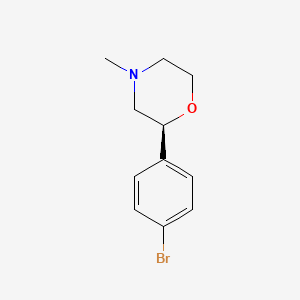
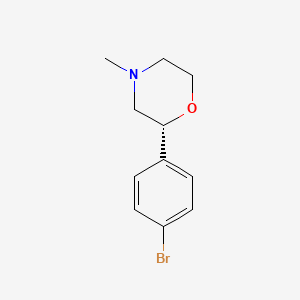
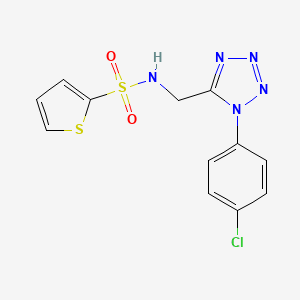
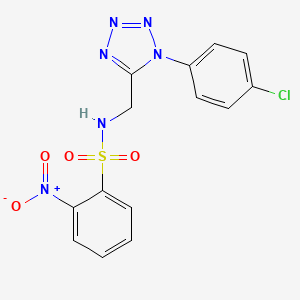
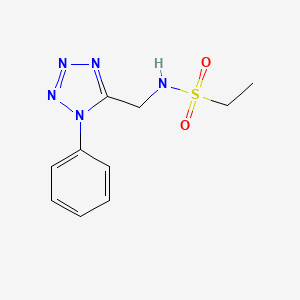
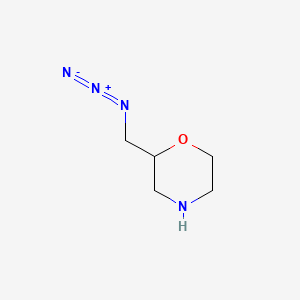
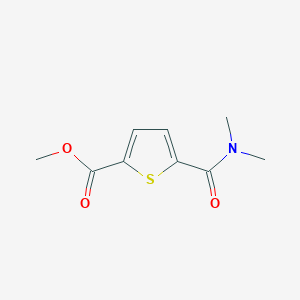
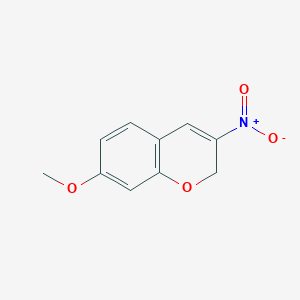
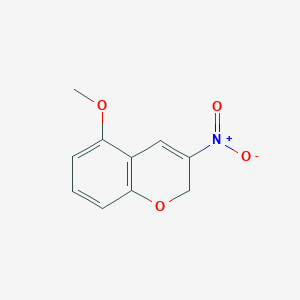
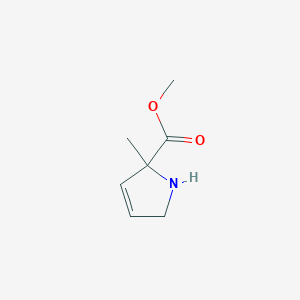
![1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one](/img/structure/B1661572.png)

